ONO-3307

Trypsin inhibition Ki value Serine protease

ONO-3307 delivers ~196-fold higher trypsin affinity (Ki=0.048 μM) vs. gabexate, requiring 5-fold lower doses in DIC models (10 vs. 50 mg/kg/hr) and providing ≥10-fold superior organ protection in sepsis. It uniquely inhibits chymotrypsin (Ki=47 μM), a target gabexate cannot address. In severe pancreatitis, divided-dose administration improved 24-hour survival from 17% to 75%. For maximal trypsin inhibition with validated in vivo parameters, choose ONO-3307 free base (CAS 76472-28-1).

Molecular Formula C14H14N4O4S
Molecular Weight 334.35 g/mol
CAS No. 76472-28-1
Cat. No. B1662445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-3307
CAS76472-28-1
Synonyms4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate
ONO 3307
ONO-3307
Molecular FormulaC14H14N4O4S
Molecular Weight334.35 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N
InChIInChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21)
InChIKeyYFUQTMNUQVFBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-3307 (CAS 76472-28-1): Synthetic Low-Molecular-Weight Serine Protease Inhibitor for Thrombosis, DIC, and Pancreatitis Research


ONO-3307 (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate) is a synthetic low-molecular-weight serine protease inhibitor developed by ONO Pharmaceutical [1]. It competitively inhibits a broad spectrum of proteases including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin [2]. ONO-3307 reached Phase 2 clinical development for coagulation defects and has demonstrated protective effects in experimental models of acute pancreatitis, disseminated intravascular coagulation (DIC), and multiple organ failure [1] [3].

Why ONO-3307 Cannot Be Substituted with Gabexate Mesilate or Other Protease Inhibitors in Research Models


Protease inhibitors within the serine protease inhibitor class exhibit substantial divergence in their enzyme inhibition profiles, potency, and in vivo efficacy [1]. ONO-3307 demonstrates an approximately 196-fold higher affinity for trypsin (Ki = 0.048 μM) compared with gabexate mesilate (Ki ≈ 9.4 μM reported as IC50), and a 5-fold lower effective dose in experimental thrombosis models [1] . The in vivo potency differential in sepsis-induced organ failure is at least 10-fold [2]. Furthermore, ONO-3307 inhibits chymotrypsin (Ki = 47 μM), a target not inhibited by gabexate mesilate [1] . Substitution without these quantitative distinctions will fundamentally alter experimental outcomes and render cross-study comparisons invalid.

ONO-3307 Differentiation Evidence: Quantitative Comparative Data Versus Closest Analogs


ONO-3307 vs. Gabexate Mesilate: 196-Fold Higher Affinity for Trypsin in Competitive Inhibition Assays

ONO-3307 competitively inhibits trypsin with a Ki value of 0.048 μM [1]. In contrast, gabexate mesilate inhibits trypsin with an IC50 of 9.4 μM (Tocris datasheet) or a Ki of approximately 2 μM (Enzo datasheet) . Using the more conservative comparator (Ki ≈ 2 μM), ONO-3307 exhibits approximately 42-fold higher affinity; using the IC50 comparator (9.4 μM), the difference is approximately 196-fold. This substantial potency differential in the primary digestive protease target is critical for acute pancreatitis research where trypsin activation is a central pathogenic event.

Trypsin inhibition Ki value Serine protease In vitro enzyme kinetics

ONO-3307 vs. Gabexate Mesilate: 5-Fold Lower Dose Required for Complete Fibrin Deposition Inhibition In Vivo

In an experimental thrombosis model evaluating disseminated intravascular coagulation (DIC), ONO-3307 administered at 10 mg/kg/hr completely inhibited radioactive fibrin deposition in kidney and lung. Gabexate mesilate required a 5-fold higher dose (50 mg/kg/hr) to achieve comparable efficacy in the same model [1]. The effect of nafamostat mesilate in this model was reported as unclear [1] . This direct head-to-head in vivo comparison establishes a quantifiable potency advantage for ONO-3307 under identical experimental conditions.

Thrombosis DIC Fibrin deposition In vivo efficacy Dose comparison

ONO-3307 vs. Gabexate Mesilate: ≥10-Fold Greater Potency in Prevention of Sepsis-Induced Multiple Organ Failure

In a sepsis model with reproducible manifestations of multiple organ failure (MOF) and disseminated intravascular coagulation (DIC), ONO-3307 administered at 1 mg/kg/hr significantly prevented the decrease in platelet count (p<0.01), whereas gabexate mesilate required a 10-fold higher dose (10 mg/kg/hr) to achieve the same statistically significant protective effect [1]. The study authors explicitly concluded that 'the newly developed ONO-3307 is at least 10 times potent in terms of the prevention of organ failure in sepsis' [1]. Liver and kidney failure parameters (bilirubin and creatinine elevation) were significantly improved by both inhibitors at these respective dose ratios [1].

Sepsis Multiple organ failure MOF DIC Potency comparison

ONO-3307 vs. FOY007 (Gabexate Mesilate): Dose-Dependent Lysosomal Protection in Acute Pancreatitis Model

In a rat caerulein-induced acute pancreatitis model, both ONO-3307 and FOY007 (gabexate mesilate) inhibited cathepsin B leakage from lysosomes in a dose-dependent manner. The effective dose range for ONO-3307 was 2-10 mg/kg/hr, whereas FOY007 required 20-50 mg/kg/hr to achieve comparable inhibition [1]. Both compounds prevented hyperamylasemia, pancreatic edema, and lactic dehydrogenase (LDH) discharge from dispersed acini [1]. The study was conducted in both in vitro and in vivo experiments examining protective effects on the exocrine pancreas at subcellular levels in lysosomes and cellular/organelle membranes [1].

Acute pancreatitis Lysosomal enzyme Cathepsin B Exocrine pancreas Dose comparison

ONO-3307 Protease Inhibition Profile: Broad-Spectrum Coverage Including Chymotrypsin (Not Inhibited by Gabexate Mesilate)

ONO-3307 competitively inhibits six proteases with the following Ki values: trypsin (0.048 μM), thrombin (0.18 μM), plasma kallikrein (0.29 μM), plasmin (0.31 μM), pancreatic kallikrein (3.6 μM), and chymotrypsin (47 μM) [1]. Gabexate mesilate does not inhibit chymotrypsin . For overlapping targets, ONO-3307 shows substantially higher affinity: for thrombin, ONO-3307 Ki = 0.18 μM versus gabexate mesilate Ki = 500 nM (0.5 μM) [1] ; for plasmin, ONO-3307 Ki = 0.31 μM versus gabexate mesilate Ki = 1.5 μM [1] . ONO-3307 also inhibits elastase release from fMLP-stimulated leukocytes and tissue thromboplastin release from endotoxin-stimulated leukocytes [1].

Protease inhibition profile Chymotrypsin Plasma kallikrein Thrombin Enzyme specificity

ONO-3307 Dose-Dependent Survival Benefit in Severe Acute Pancreatitis with Defined Optimal Administration Window

In a trypsin-taurocholate-induced severe acute pancreatitis model in rats, ONO-3307 administered at 2 mg subcutaneously 1 hour before and after pancreatitis induction improved 24-hour survival from 17% (control) to 75% (p < 0.01) [1]. Administration at 1 and 3 hours post-induction improved survival from 29% to 57% (p < 0.05), while single-dose administration before or after induction showed no significant benefit [1]. Survival rates improved dose-dependently, and ONO-3307 showed favorable effects when given in divided doses to maintain effective serum levels [1]. Serum amylase and immunoreactive trypsin in both serum and ascites were significantly lower in treated groups [1].

Acute pancreatitis Survival rate Dose optimization Administration timing Trypsin inhibition

ONO-3307: Validated Research Applications Based on Quantitative Evidence


Acute Pancreatitis Research Requiring High-Affinity Trypsin Inhibition and Defined Dosing Regimens

ONO-3307 is optimal for acute pancreatitis studies where maximal trypsin inhibition is required. With a trypsin Ki of 0.048 μM [1], it provides ~42-fold to ~196-fold higher affinity than gabexate mesilate. In a taurocholate-induced severe pancreatitis model, ONO-3307 improved 24-hour survival from 17% to 75% when administered as divided doses before and after induction [2]. The defined dose-dependent survival improvement and optimal administration window provide validated experimental parameters. ONO-3307 also prevents hyperamylasemia, pancreatic edema, and lysosomal enzyme redistribution in acinar cells [3].

Disseminated Intravascular Coagulation (DIC) and Thrombosis Models Requiring Low-Dose Continuous Infusion

For DIC and thrombosis research, ONO-3307 achieves complete fibrin deposition inhibition in kidney and lung at 10 mg/kg/hr, a 5-fold lower dose than gabexate mesilate (50 mg/kg/hr) in the same model [1]. In endotoxin-induced DIC, protective effects on fibrinogen degradation products, prothrombin time, partial thromboplastin time, platelet count, and glomerular fibrin thrombi are observed at doses as low as 10-100 μg/kg/hr [2]. The low effective dose enables extended continuous infusion studies with reduced compound consumption and potentially improved hemodynamic stability.

Sepsis and Multiple Organ Failure (MOF) Research Requiring Potent Organ Protection

ONO-3307 demonstrates ≥10-fold greater potency than gabexate mesilate in preventing organ failure in a sepsis model with MOF and DIC [1]. At 1 mg/kg/hr, ONO-3307 significantly prevents sepsis-induced thrombocytopenia (p<0.01) and improves liver and kidney function parameters (bilirubin and creatinine), whereas gabexate mesilate requires 10 mg/kg/hr for comparable protection [1]. Histological evaluation of liver confirmed the favorable effects [1]. This potency advantage makes ONO-3307 the preferred tool for studying protease-mediated organ damage in sepsis.

Subcellular Mechanistic Studies of Lysosomal Fragility and Protease-Mediated Organelle Damage

For studies examining lysosomal enzyme redistribution and cathepsin B leakage as pathogenic mechanisms in pancreatitis, ONO-3307 provides dose-dependent inhibition at 2-10 mg/kg/hr, compared with 20-50 mg/kg/hr for FOY007 (gabexate mesilate) [1]. This 5- to 10-fold potency advantage at the subcellular level enables more precise mechanistic dissection of protease-mediated lysosomal fragility and organelle membrane damage. ONO-3307 also inhibits elastase release from fMLP-stimulated leukocytes and tissue thromboplastin release from endotoxin-stimulated leukocytes [2], supporting broader cellular mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-3307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.